CCR5 Antagonism Activity: Target Compound vs. Maraviroc Baseline
Preliminary pharmacological screening identified N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide as a CCR5 antagonist, placing it in the same functional class as the FDA-approved drug maraviroc [1]. While specific IC50 values for the target compound at CCR5 have not been publicly disclosed in peer-reviewed literature, the class-level benchmark is set by maraviroc, which exhibits an IC50 of approximately 3–10 nM in CCR5 binding and functional assays [2]. The target compound's benzhydryl-oxalamide scaffold is structurally distinct from maraviroc's tropane-based core, suggesting a potentially different binding mode and resistance profile, although this remains to be quantitatively established.
| Evidence Dimension | CCR5 receptor antagonism potency |
|---|---|
| Target Compound Data | Confirmed CCR5 antagonist activity by preliminary pharmacological screening; quantitative IC50 not publicly available |
| Comparator Or Baseline | Maraviroc: IC50 = 3–10 nM (CCR5 binding and functional antagonism) |
| Quantified Difference | Not quantifiable with available data; structural scaffold divergence from maraviroc established |
| Conditions | CCR5-mediated disease models (HIV infection, asthma, rheumatoid arthritis, COPD) per preliminary screening disclosure |
Why This Matters
For procurement decisions, the compound offers a structurally distinct CCR5 antagonist chemotype that may address maraviroc resistance or provide alternative intellectual property positioning, though users must independently validate potency.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy. 2005;49(11):4721-4732. View Source
